![molecular formula C19H24N4O2 B5637537 1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)
1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemically and biologically significant heterocyclic compounds, characterized by the presence of multiple functional groups and rings, including pyrrolidinone, triazole, and methoxyphenyl groups. These structural features suggest a potential for diverse chemical reactivity and biological activity, drawing interest in synthetic chemistry and medicinal chemistry fields.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multi-component reactions, such as the Ugi reaction followed by cyclization processes. For example, a sequential combination of aldehydes, amines, isocyanides, and maleic anhydride under microwave-assisted conditions has been used to synthesize complex polyheterocyclic structures (Islas-Jácome et al., 2023).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and FTIR are pivotal in determining the molecular structure of these compounds. They provide detailed information about the arrangement of atoms and the geometry of the molecule. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Gumus et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their rich functional group chemistry. They can undergo nucleophilic substitution, addition reactions, and cycloadditions, among others. Their chemical properties are significantly influenced by the presence of the triazole and pyrrolidinone rings, which can act as electron-donating or electron-withdrawing groups, affecting the compound's reactivity (Moustafa & Girgis, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure and functional groups present. These properties are essential for the compound's application in chemical synthesis and potential drug formulation (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups. For example, the pyrrolidin-2-one core is a key structural motif in many bioactive molecules, affecting the hydrogen bonding potential and electronic properties of the molecule. These characteristics are crucial for the compound's interactions in biological systems and its potential medicinal properties (George et al., 1998).
Propriétés
IUPAC Name |
1-[[5-cyclopentyl-2-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-10-5-4-9-15(16)23-17(13-22-12-6-11-18(22)24)20-19(21-23)14-7-2-3-8-14/h4-5,9-10,14H,2-3,6-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMXDRICSNMXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC(=N2)C3CCCC3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

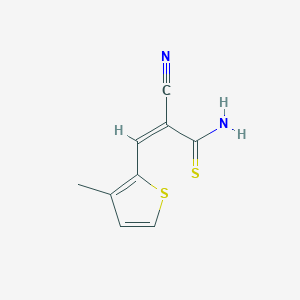
![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)


![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
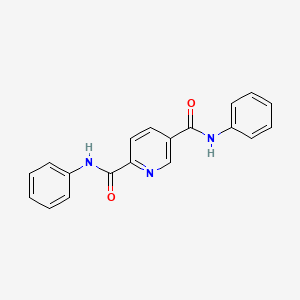
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)
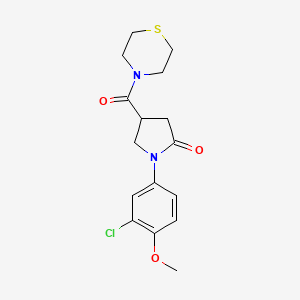
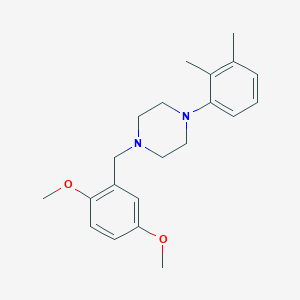
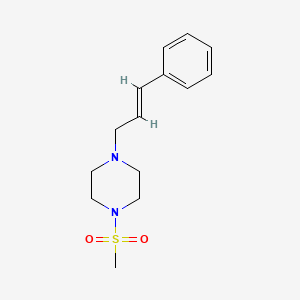
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)